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Cat. No.: B11929565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986339 is a potent and orally active agonist of the Farnesoid X Receptor (FXR), a key

nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. As a

critical regulator of gene expression in hepatocytes, FXR is a promising therapeutic target for

various liver diseases, including nonalcoholic steatohepatitis (NASH). These application notes

provide detailed protocols and data for the use of BMS-986339 in analyzing the expression of

key FXR target genes in primary human hepatocytes.

While specific quantitative dose-response data for BMS-986339 in primary human hepatocytes

is not readily available in the public domain, this document provides representative data from

studies on other potent FXR agonists, such as GW4064 and Obeticholic Acid (OCA), to guide

experimental design and data interpretation.

Mechanism of Action: FXR Signaling Pathway
BMS-986339, as an FXR agonist, mimics the action of endogenous bile acids. Upon entering a

hepatocyte, it binds to and activates FXR. The activated FXR forms a heterodimer with the

Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific

DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter

regions of target genes, thereby modulating their transcription.
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Key downstream target genes of FXR activation in hepatocytes include:

Small Heterodimer Partner (SHP): A nuclear receptor that plays a central role in the negative

feedback regulation of bile acid synthesis.

Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts

from hepatocytes into the bile canaliculi.

Fibroblast Growth Factor 19 (FGF19): A hormone that is induced in the intestine and acts on

hepatocytes to repress bile acid synthesis. Some studies suggest it can also be induced

directly in hepatocytes.

Organic Solute Transporter Alpha (OSTα) and Beta (OSTβ): Subunits of a transporter

responsible for the efflux of bile acids from hepatocytes across the basolateral membrane

into the sinusoidal blood.
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FXR Signaling Pathway in Hepatocytes

Data Presentation: Gene Expression Analysis
The following tables summarize representative quantitative data on the effects of potent FXR

agonists on the expression of key target genes in primary human hepatocytes. This data is

intended to serve as a reference for designing experiments with BMS-986339.

Table 1: Effect of FXR Agonist GW4064 on Gene Expression in Primary Human Hepatocytes

Target Gene Treatment
Fold Change (vs.
Vehicle)

Reference

SHP 1 µM GW4064 (1 hr) ~5.0 [1]

FGF19 1 µM GW4064 (24 hr) >100 [2]

BSEP 10 µM OCA (24 hr) Upregulated [3]

OSTα 10 µM OCA (24 hr) Upregulated [3]

OSTβ 10 µM OCA (24 hr) Upregulated [3]

Note: Data for BSEP, OSTα, and OSTβ are from studies using Obeticholic Acid (OCA) in

human precision-cut liver slices, which closely mimic the in vivo environment.

Table 2: EC50 Values of Potent FXR Agonists for Target Gene Expression

Compound Target Gene Cell Type EC50 (nM) Reference

EDP-305 FXR Reporter HEK293 8 [4]

Obeticholic Acid

(OCA)
FXR Reporter HEK293 130 [4]

Note: This table provides EC50 values for FXR activation in a reporter assay, which can be a

useful starting point for dose-response studies of downstream gene expression.
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This section provides a detailed methodology for treating primary human hepatocytes with

BMS-986339 and subsequently analyzing gene expression using quantitative real-time PCR

(qPCR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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